Halometasone

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

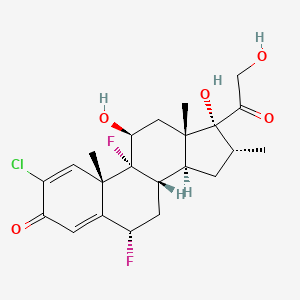

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3/t10-,11+,12+,15+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXMRPUKBWXVHE-MIHLVHIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClF2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048382 | |

| Record name | Halometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50629-82-8 | |

| Record name | Halometasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50629-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halometasone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050629828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halometasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J69Z9UU41Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Halometasone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halometasone is a potent synthetic corticosteroid used topically for its anti-inflammatory, anti-allergic, and vasoconstrictive properties. Its chemical name is 2-chloro-6α,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione. This technical guide provides a detailed overview of the synthesis pathway of this compound, outlining the starting materials, key intermediates, and experimental protocols.

This compound Synthesis Pathway

The synthesis of this compound originates from the readily available steroid precursor, 9α-hydroxy-16α-methylprednisolone. The overall pathway involves a series of chemical transformations to introduce the desired functional groups at specific positions of the steroid nucleus.

The synthesis can be broadly divided into the following key stages:

-

Formation of the Δ9(11)-unsaturated intermediate: The initial step involves the dehydration of the 11β-hydroxyl group of the starting material to create a double bond between carbons 9 and 11.

-

Introduction of the 6α-fluoro group: A fluorine atom is stereoselectively introduced at the 6α-position.

-

Epoxidation and subsequent fluorination: The Δ9(11) double bond is first converted to an epoxide, which is then opened with a fluorine source to introduce the 9α-fluoro and 11β-hydroxyl groups.

-

Chlorination at the 2-position: A chlorine atom is introduced at the 2-position of the A-ring.

-

Final product isolation: The resulting this compound is then purified.

Below is a DOT language script that visualizes this multi-step synthesis pathway.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound, as described in U.S. Patent 3,878,209.

Step 1: Preparation of 6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate (Intermediate B)

-

Starting Material: 9α-hydroxy-16α-methylprednisolone (Intermediate A)

-

Reagents: Methanesulfonyl chloride, Perchloryl fluoride (FClO3), Dimethylformamide, Pyridine.

-

Procedure:

-

A solution of 9α-hydroxy-16α-methylprednisolone in a mixture of dimethylformamide and pyridine is cooled to 0°C.

-

Methanesulfonyl chloride is added dropwise, and the mixture is stirred for 1 hour.

-

The reaction mixture is then treated with a stream of perchloryl fluoride gas for several hours while maintaining the temperature below 5°C.

-

The reaction is quenched by pouring the mixture into ice water.

-

The precipitated product is filtered, washed with water, and dried to yield the desired intermediate.

-

Step 2: Preparation of 9β,11β-Epoxy-6α-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (Intermediate C)

-

Starting Material: 6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate (Intermediate B)

-

Reagents: Peracetic acid, Sodium acetate, Chloroform.

-

Procedure:

-

The starting material is dissolved in chloroform.

-

A solution of peracetic acid and sodium acetate in chloroform is added to the mixture.

-

The reaction is stirred at room temperature for 24 hours.

-

The reaction mixture is then washed with a saturated solution of sodium bicarbonate and water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give the crude epoxide.

-

Step 3: Preparation of 6α,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (Intermediate D)

-

Starting Material: 9β,11β-Epoxy-6α-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (Intermediate C)

-

Reagents: Hydrogen fluoride, Tetrahydrofuran, Methylene chloride.

-

Procedure:

-

A solution of the epoxide in a mixture of tetrahydrofuran and methylene chloride is cooled to -70°C.

-

A pre-cooled solution of hydrogen fluoride in tetrahydrofuran is added dropwise.

-

The reaction mixture is stirred at -70°C for 4 hours.

-

The reaction is carefully quenched by pouring it into a cold, stirred solution of potassium carbonate.

-

The organic layer is separated, washed with water, and dried. The solvent is then evaporated to yield the fluorinated product.

-

Step 4: Preparation of this compound (2-chloro-6α,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione)

-

Starting Material: 6α,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (Intermediate D)

-

Reagents: Monochlorosulfenyl chloride (SCl2), Acetic acid, Potassium carbonate, Methanol.

-

Procedure:

-

The starting material is dissolved in acetic acid.

-

A solution of monochlorosulfenyl chloride in acetic acid is added, and the mixture is stirred at room temperature for 2 hours.

-

The reaction mixture is poured into ice water, and the precipitate is collected by filtration.

-

The crude product is then subjected to hydrolysis by dissolving it in methanol and adding a solution of potassium carbonate in water.

-

The mixture is stirred for 1 hour at room temperature.

-

The solution is neutralized with acetic acid, and the product is extracted with methylene chloride.

-

The organic layer is washed, dried, and the solvent is evaporated. The crude this compound is then purified by recrystallization.

-

Quantitative Data

The following table summarizes the reported yields for each key step in the synthesis of this compound, as described in U.S. Patent 3,878,209.

| Step | Starting Material | Product | Yield (%) |

| 1 | 9α-hydroxy-16α-methylprednisolone | 6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | 85 |

| 2 | 6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | 9β,11β-Epoxy-6α-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | 92 |

| 3 | 9β,11β-Epoxy-6α-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | 6α,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | 78 |

| 4 | 6α,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | This compound | 75 |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and functional group transformations. The pathway, starting from 9α-hydroxy-16α-methylprednisolone, provides an efficient route to this potent corticosteroid. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

The Dawn of a New Era in Anti-Inflammatory Therapy: A Technical Guide to the Discovery and Development of Halogenated Corticosteroids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical development of halogenated corticosteroids, a class of synthetic hormones that has revolutionized the treatment of inflammatory and autoimmune diseases. From the initial isolation of cortisone to the rational design of highly potent fluorinated analogues, this document traces the key scientific milestones, pivotal experiments, and structure-activity relationships that have shaped our understanding and clinical use of these powerful therapeutic agents. This guide offers detailed experimental protocols for seminal assays used in their evaluation, quantitative comparisons of their biological activities, and a visual representation of their mechanism of action through signaling pathway diagrams.

Introduction: From Adrenal Extracts to Potent Synthetic Steroids

The journey of corticosteroids began in the 1930s with the isolation of steroidal hormones from the adrenal cortex.[1][2] The landmark discovery of cortisone's dramatic anti-inflammatory effects in a patient with rheumatoid arthritis in 1948 by Hench, Kendall, and Reichstein, for which they were awarded the Nobel Prize in 1950, ushered in the age of corticosteroid therapy.[3][4][5] However, the clinical utility of early corticosteroids like cortisone and hydrocortisone was limited by their relatively low potency and significant mineralocorticoid side effects, which include sodium and fluid retention.[6][7] This spurred a quest for synthetic derivatives with enhanced anti-inflammatory activity and an improved safety profile.

A pivotal breakthrough in this endeavor was the introduction of halogen atoms, particularly fluorine, into the steroid nucleus. This structural modification was found to dramatically increase the glucocorticoid (anti-inflammatory) potency of the molecule. This guide will delve into the historical progression of this transformative development, examining the key discoveries that led to the synthesis of some of the most widely used halogenated corticosteroids.

Historical Development of Halogenated Corticosteroids: A Timeline of Innovation

The development of halogenated corticosteroids can be traced through a series of key discoveries that built upon the foundational understanding of the steroid structure-activity relationship.

-

1930s: Isolation of crystalline steroids from adrenal gland extracts.[1]

-

1948: The first successful treatment of a rheumatoid arthritis patient with cortisone, demonstrating its powerful anti-inflammatory properties.[6][7][8]

-

1950-1951: Oral and intra-articular administration of cortisone and hydrocortisone becomes available.[6][7][8]

-

1954: The synthesis of 9α-fluorohydrocortisone (Fludrocortisone) marks the first introduction of a halogen into a corticosteroid. This modification resulted in a tenfold increase in glucocorticoid activity but also a significant increase in mineralocorticoid activity.

-

1958: The synthesis of triamcinolone and dexamethasone represents a major advancement.[9] The introduction of a 16α-hydroxyl group in triamcinolone and a 16α-methyl group in dexamethasone, in addition to the 9α-fluoro substitution, significantly reduced the mineralocorticoid side effects while further enhancing anti-inflammatory potency.[9]

-

Late 1950s - 1960s: A period of rapid development saw the introduction of numerous other halogenated corticosteroids, including betamethasone, flumethasone, and fluocinolone acetonide, each with unique potency and pharmacokinetic profiles.[4]

-

1972: The introduction of beclomethasone dipropionate as a metered-dose inhaler for asthma marks a significant step in delivering potent corticosteroids directly to the site of inflammation, thereby minimizing systemic side effects.

-

1993: The launch of fluticasone propionate , a trifluorinated glucocorticoid, provided an even more potent inhaled corticosteroid with high topical anti-inflammatory activity and low systemic bioavailability.[10]

The Rationale for Halogenation: Enhancing Potency and Selectivity

The introduction of a halogen atom, typically fluorine, at the 9α-position of the steroid nucleus has a profound impact on the molecule's biological activity. The high electronegativity of the fluorine atom influences the electronic environment of the entire steroid molecule. This leads to:

-

Increased Glucocorticoid Receptor (GR) Binding Affinity: The 9α-fluoro group enhances the binding affinity of the corticosteroid to the glucocorticoid receptor, which is a key determinant of its anti-inflammatory potency.

-

Reduced Metabolic Inactivation: The fluorine atom at the 9α-position protects the neighboring 11β-hydroxyl group from oxidation to a less active 11-keto group, thereby prolonging the molecule's biological half-life.

-

Modulation of Mineralocorticoid Activity: While 9α-fluorination alone increases mineralocorticoid activity, the concurrent introduction of substituents at the 16-position (e.g., 16α-methyl or 16α-hydroxyl) effectively mitigates these unwanted effects, leading to a more selective anti-inflammatory agent.

Quantitative Comparison of Halogenated Corticosteroids

The following tables provide a comparative overview of the potency, glucocorticoid receptor binding affinity, and potential for Hypothalamic-Pituitary-Adrenal (HPA) axis suppression of various halogenated corticosteroids.

Table 1: Relative Potency of Topical Halogenated Corticosteroids

| Class | Potency | Generic Name |

| I | Super Potent | Clobetasol Propionate, Halobetasol Propionate |

| II | Potent | Mometasone Furoate, Fluticasone Propionate, Betamethasone Dipropionate |

| III | Upper Mid-Strength | Triamcinolone Acetonide, Fluticasone Propionate |

| IV | Mid-Strength | Mometasone Furoate, Triamcinolone Acetonide |

| V | Lower Mid-Strength | Fluticasone Propionate, Betamethasone Valerate |

| VI | Mild | Desonide |

| VII | Least Potent | Hydrocortisone |

Note: The potency of topical corticosteroids is often classified into seven groups, with Group I being the most potent. The specific formulation (e.g., ointment, cream, lotion) can also influence potency.

Table 2: Relative Glucocorticoid Receptor Binding Affinity (RRA)

| Corticosteroid | Relative Receptor Affinity (Dexamethasone = 100) |

| Dexamethasone | 100 |

| Flunisolide | 180 ± 11[11] |

| 6β-OH Mometasone Furoate | 206 ± 15[11] |

| 9,11-epoxy Mometasone Furoate | 220 ± 22[11] |

| Triamcinolone Acetonide | 361 ± 26[11] |

| Mometasone | ~800[11] |

| Fluticasone Propionate | 1800[11] |

| Mometasone Furoate | 2200[11] |

Note: RRA values can vary between studies and assay conditions. These values provide a general comparison of the affinity for the glucocorticoid receptor.

Table 3: HPA Axis Suppression Potential of Systemic Corticosteroids

| Corticosteroid | Equivalent Anti-inflammatory Dose (mg) | Biological Half-life (hours) | HPA Axis Suppression Potential |

| Hydrocortisone | 20 | 8-12 | Low |

| Prednisone | 5 | 12-36 | Medium |

| Triamcinolone | 4 | 12-36 | Medium |

| Dexamethasone | 0.75 | 36-72 | High |

Note: The potential for HPA axis suppression is dependent on the dose, duration of therapy, and route of administration.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and evaluation of halogenated corticosteroids.

Synthesis of 9α-Fluorohydrocortisone Acetate

Objective: To introduce a fluorine atom at the 9α position of hydrocortisone acetate to increase its anti-inflammatory potency.

Materials:

-

11-dehydrohydrocortisone acetate (Δ⁹⁻¹¹-hydrocortisone acetate)

-

N-bromoacetamide

-

Perchloric acid

-

Anhydrous hydrogen fluoride in pyridine or tetrahydrofuran

-

Sodium acetate

-

Dichloromethane

-

Water

Procedure:

-

Epoxidation: Dissolve 11-dehydrohydrocortisone acetate in a suitable organic solvent such as dichloromethane.

-

Add N-bromoacetamide and a catalytic amount of perchloric acid to the solution. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then treated with a base, such as sodium acetate, to facilitate the formation of the 9β,11β-epoxide.

-

The crude epoxide is isolated by extraction and purified by crystallization.

-

Fluorination: The purified 9β,11β-epoxide is dissolved in an anhydrous solvent (e.g., tetrahydrofuran).

-

The solution is cooled to a low temperature (e.g., -78°C) and treated with a solution of anhydrous hydrogen fluoride in pyridine or tetrahydrofuran.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched by carefully adding it to a mixture of ice and water.

-

The product, 9α-fluorohydrocortisone acetate, is extracted with an organic solvent, washed, dried, and purified by chromatography and/or crystallization.

Synthesis of Dexamethasone

Objective: To synthesize dexamethasone, a potent anti-inflammatory agent with minimal mineralocorticoid activity.

Materials:

-

16β-methylprednisolone acetate

-

Dehydrating agent (e.g., thionyl chloride in pyridine)

-

N-bromosuccinimide (NBS)

-

Perchloric acid

-

Base (e.g., potassium acetate)

-

Anhydrous hydrogen fluoride in tetrahydrofuran (THF)

-

Solvents (e.g., pyridine, THF, dichloromethane)

Procedure:

-

Dehydration: 16β-methylprednisolone acetate is dehydrated to form the 9,11-dehydro derivative using a dehydrating agent like thionyl chloride in pyridine.[9]

-

Bromohydrin Formation: The resulting 9,11-dehydro derivative is reacted with a source of hypobromite, such as N-bromosuccinimide in the presence of an acid catalyst like perchloric acid, to form the 9α-bromo-11β-hydrin derivative.[9]

-

Epoxidation: The bromohydrin is then treated with a base, such as potassium acetate, to induce ring closure and form an epoxide.[9]

-

Fluorination: The epoxide is subjected to a ring-opening reaction with anhydrous hydrogen fluoride in tetrahydrofuran to introduce the 9α-fluoro and 11β-hydroxyl groups, yielding dexamethasone.[9]

Synthesis of Triamcinolone Acetonide

Objective: To synthesize triamcinolone acetonide, a corticosteroid with potent anti-inflammatory activity often used in topical and injectable formulations.

Materials:

-

Prednisone acetate

-

Organic base (e.g., pyridine)

-

Halogenating agent (e.g., N-bromosuccinimide)

-

Sulfur dioxide

-

Oxidizing agent (e.g., potassium permanganate)

-

Acetone

-

Anhydrous hydrogen fluoride

-

Solvents (e.g., pyridine, acetone, water)

Procedure:

-

Elimination and Oxidation: Prednisone acetate is subjected to an elimination reaction followed by oxidation to introduce a 16,17-double bond.[12][13]

-

Hydroxylation and Acetonide Formation: The intermediate is then hydroxylated at the 16 and 17 positions. This diol is subsequently reacted with acetone in the presence of an acid catalyst to form the acetonide.

-

Epoxidation: An epoxidation reaction is carried out to form the 9β,11β-epoxide.[13]

-

Fluorination: The epoxide is then opened with anhydrous hydrogen fluoride to introduce the 9α-fluoro and 11β-hydroxyl groups, yielding triamcinolone acetonide.[13][14]

Synthesis of Fluticasone Propionate

Objective: To synthesize fluticasone propionate, a highly potent inhaled corticosteroid.

Materials:

-

Flumethasone

-

Periodic acid

-

Propionyl chloride or propionic anhydride

-

N,N-dimethylthiocarbamoyl chloride

-

Triethylamine

-

Sodium iodide

-

Potassium carbonate or sodium hydrosulfide

-

Bromofluoromethane or an alternative fluoromethylating agent

-

Solvents (e.g., THF, acetone, DMF)

Procedure:

-

Oxidation of Flumethasone: Flumethasone is oxidized using periodic acid to cleave the C17 side chain, yielding a 17β-carboxylic acid intermediate.[10]

-

Esterification: The 17β-carboxylic acid is then esterified with propionyl chloride or propionic anhydride to form the 17α-propionyloxy derivative.[10]

-

Thioesterification: The resulting compound is reacted with N,N-dimethylthiocarbamoyl chloride, followed by hydrolysis with a base like potassium carbonate or sodium hydrosulfide, to form the 17β-carbothioic acid.[10][15]

-

Fluoromethylation: The final step involves the alkylation of the thioacid with a fluoromethylating agent, such as bromofluoromethane, to yield fluticasone propionate.[10][15]

Vasoconstrictor Assay

Objective: To assess the topical anti-inflammatory potency of a corticosteroid by measuring its ability to cause skin blanching (vasoconstriction).[16][17][18][19][20]

Materials:

-

Topical corticosteroid formulation to be tested

-

Healthy human volunteers

-

Occlusive dressing (e.g., plastic film)

-

Skin marker

-

Chromameter or trained observer for visual scoring

Procedure:

-

Site Selection and Marking: Select a suitable area of skin on the forearm of healthy volunteers. Mark out small, uniform squares (e.g., 1 cm x 1 cm) on the selected area.

-

Application: Apply a standardized amount of the topical corticosteroid formulation to each marked square.

-

Occlusion: Cover the application sites with an occlusive dressing to enhance penetration. The occlusion period is typically 6 to 16 hours.[16][19]

-

Removal and Assessment: After the occlusion period, remove the dressing and gently clean the skin.

-

Scoring: At a specified time point after removal (e.g., 2 hours), assess the degree of skin blanching. This can be done visually by a trained observer using a rating scale (e.g., 0 = no blanching, 4 = maximal blanching) or quantitatively using a chromameter to measure the change in skin color.[16][17]

-

Data Analysis: The potency of the corticosteroid is determined by the intensity and duration of the vasoconstrictor response.

Croton Oil-Induced Ear Edema Assay

Objective: To evaluate the anti-inflammatory activity of a corticosteroid in an animal model of acute inflammation.[21][22][23][24][25]

Materials:

-

Mice or rats

-

Croton oil

-

Acetone (as a vehicle)

-

Corticosteroid to be tested

-

Positive control (e.g., dexamethasone)

-

Punch biopsy tool (e.g., 6 mm diameter)

-

Analytical balance

Procedure:

-

Animal Grouping: Divide the animals into groups: a negative control group (vehicle only), a positive control group (e.g., dexamethasone), and one or more experimental groups treated with the test corticosteroid at different doses.

-

Induction of Inflammation: Apply a solution of croton oil in acetone to the inner surface of the right ear of each animal to induce inflammation. The left ear typically serves as a non-inflamed control.[22][23]

-

Treatment: Shortly after inducing inflammation, topically apply the vehicle, positive control, or test corticosteroid to the right ear.[22]

-

Evaluation of Edema: After a set period (e.g., 6 hours), euthanize the animals and take a standardized punch biopsy from both the right and left ears.[22][24]

-

Measurement: Weigh the ear punch biopsies. The degree of edema is calculated as the difference in weight between the right (inflamed) and left (control) ear punches.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the negative control group to determine the anti-inflammatory activity of the test compound.

Mechanism of Action: Signaling Pathways of Halogenated Corticosteroids

Halogenated corticosteroids, like all glucocorticoids, exert their effects primarily by binding to the intracellular glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in inflammation, immunity, and metabolism.

Genomic Signaling Pathway

The classical or genomic signaling pathway of glucocorticoids involves the regulation of gene transcription.

Caption: Genomic signaling pathway of glucocorticoids.

Description of the Genomic Pathway:

-

Ligand Binding: The lipophilic halogenated corticosteroid diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. The inactive GR is part of a multiprotein complex that includes heat shock protein 90 (HSP90).

-

Receptor Activation and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of HSP90 and other proteins. The activated GR-ligand complex then translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, two activated GR molecules dimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.

-

Gene Transcription Regulation:

-

Transactivation: The binding of the GR dimer to GREs typically leads to the upregulation of the transcription of anti-inflammatory genes, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The activated GR can also repress the transcription of pro-inflammatory genes. This often occurs through a "tethering" mechanism, where the GR monomer or dimer interacts with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from binding to their DNA response elements and initiating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, which has a slower onset of action, glucocorticoids can also elicit rapid, non-genomic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Corticosteroid - Wikipedia [en.wikipedia.org]

- 3. history.mayoclinic.org [history.mayoclinic.org]

- 4. The History of Cortisone Discovery and Development | Musculoskeletal Key [musculoskeletalkey.com]

- 5. The History of Cortisone Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. clinexprheumatol.org [clinexprheumatol.org]

- 8. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dexamethasone - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation method of triamcinolone acetonide - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN104231031A - Preparation method of triamcinolone acetonide - Google Patents [patents.google.com]

- 14. CN113480593A - Preparation method of triamcinolone acetonide - Google Patents [patents.google.com]

- 15. CN110698530A - Synthesis method of fluticasone propionate - Google Patents [patents.google.com]

- 16. academic.oup.com [academic.oup.com]

- 17. biopharmaservices.com [biopharmaservices.com]

- 18. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. gmp-compliance.org [gmp-compliance.org]

- 20. remedypublications.com [remedypublications.com]

- 21. 4.5.2. Croton Oil-Induced Ear Edema [bio-protocol.org]

- 22. 2.5. Experimental Protocol of Croton Oil-Induced Ear Edema in Mice [bio-protocol.org]

- 23. 2.8. Ear Edema Induced by a Single Administration of Croton Oil [bio-protocol.org]

- 24. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Halometasone: A Technical Guide to its Mechanism of Action in Cellular Models

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the molecular and cellular mechanisms of action of halometasone, a potent tri-halogenated topical corticosteroid.[1] As a member of the glucocorticoid class, its primary mechanism involves binding to and activating the intracellular glucocorticoid receptor (GR). This activation leads to the modulation of gene expression through both transactivation of anti-inflammatory genes and transrepression of pro-inflammatory genes. This guide details this compound's effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its profound impact on various cell types, including immune cells and keratinocytes. We present quantitative data from cellular assays, detailed experimental protocols for reproducing key findings, and visual diagrams of the core signaling pathways to facilitate a deeper understanding of its therapeutic effects and to support further research and development.

Core Mechanism: Glucocorticoid Receptor (GR) Signaling

The fundamental mechanism of action for this compound, like all corticosteroids, is the modulation of gene transcription via the intracellular Glucocorticoid Receptor (GR).[2] In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs).

-

Ligand Binding: this compound, being lipophilic, passively diffuses across the cell membrane and binds to the ligand-binding domain of the GR.

-

Conformational Change and Translocation: This binding induces a conformational change in the GR, causing the dissociation of the HSPs.

-

Nuclear Translocation: The activated this compound-GR complex then translocates into the nucleus.[2]

-

Gene Regulation: In the nucleus, the complex either homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes (transactivation) or interacts with other transcription factors to repress their activity (transrepression).[2]

This dual action leads to the increased expression of anti-inflammatory proteins like lipocortin-1 (which inhibits phospholipase A2) and the decreased transcription of numerous pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[2]

Modulation of Key Inflammatory Signaling Pathways

This compound's anti-inflammatory effects are largely mediated by its interference with pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.

Inhibition of NF-κB and MAPK Pathways

Inflammatory stimuli (e.g., lipopolysaccharides, TNF-α) typically activate pathways leading to the activation of transcription factors like NF-κB and AP-1 (a downstream target of MAPK signaling).[3][4] These factors are critical for orchestrating the expression of genes involved in inflammation.

-

NF-κB Inhibition: The activated GR can directly interact with NF-κB subunits, preventing their translocation to the nucleus and binding to DNA. Additionally, GR transactivation increases the expression of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thus providing a negative feedback loop.[5]

-

MAPK Inhibition: Glucocorticoids can suppress the MAPK signaling pathway, which in turn reduces the activation of the AP-1 transcription factor. This contributes to the overall reduction in the expression of inflammatory mediators.[6] A study on keratinocytes specifically found that this compound's mechanism involves the repression of the p38/MAPK pathway.[7]

Atypical Regulation: Upregulation of CCL20 in Keratinocytes

Contrary to its broadly repressive effect on inflammatory genes, this compound has been shown to increase the expression of the chemokine CCL20 in human keratinocytes and murine skin.[7] In an experimental model, topical application of this compound resulted in a ~2.5-fold increase in CCL20 mRNA.[7] This paradoxical effect is believed to occur because the activated GR directly binds to the CCL20 gene enhancer, promoting its transcription. This direct activating effect appears to override the simultaneous repression of the NF-κB and p38/MAPK pathways, which would normally inhibit CCL20 expression.[7]

Effects on Specific Cellular Models

Immune Cells: Modulation of T-Helper Cell Populations

This compound significantly alters the balance of immune cells. A study using single-cell RNA sequencing on peripheral blood immune cells from atopic dermatitis patients before and after treatment with this compound cream revealed a profound shift in T-helper (Th) cell populations.[8][9]

Table 1: Changes in T-Cell Subsets After this compound Treatment [8][9]

| T-Cell Subset | % Before Treatment | % After Treatment | Change |

|---|---|---|---|

| Th2 Cells | 41.2% | 13.4% | ↓ 67.5% |

| Th1 Cells | 23.3% | 43.7% | ↑ 87.5% |

| Th17 Cells | 2.3% | 4.8% | ↑ 108.7% |

| Regulatory T-cells (Tregs) | 1.5% | 5.0% | ↑ 233.3% |

This demonstrates a shift away from the Th2-dominant profile characteristic of atopic dermatitis towards a more balanced immune response, with a significant increase in regulatory T-cells, which are crucial for immune suppression.

Table 2: Key Gene Expression Changes in T-Cell Subsets After this compound Treatment [8]

| Cell Type | Upregulated Genes | Downregulated Genes |

|---|---|---|

| Regulatory T-cells (Tregs) | IL-27, PD-1, CD103, CTLA-4, ZNF-66, IL-β, CD7 | CD39, P21, TOX2, CD151, CD79A, S100A12, TRAP1 |

| Th2 Cells | CD27, CD68, EZH1, RAD1, EGFR, CCR10, BCL11A, KLF4 | CCL26, CD180, IL-31, CCL22, LEF1, OX40 |

Keratinocytes: Anti-proliferative and Pro-apoptotic Effects

In hyperproliferative skin conditions like psoriasis and eczema, the anti-proliferative effects of corticosteroids are key to their efficacy. In vitro studies on hyperproliferant keratinocytes (HaCaT cell line) show that topical corticosteroids reduce cell growth in a dose-dependent manner.[10] This effect is mediated by inducing cell cycle arrest and promoting apoptosis over necrosis.[10]

Experimental Protocols

Protocol: Glucocorticoid Receptor (GR) Activation Assay (Luciferase Reporter)

This assay quantifies the ability of a compound to activate the GR and initiate transcription from a GRE-containing promoter.

-

Objective: To measure this compound-induced GR transcriptional activity.

-

Cell Line: HEK293 cells stably transfected with a plasmid containing a GRE-driven firefly luciferase reporter gene and a constitutively expressed Renilla luciferase gene (for normalization).

-

Methodology:

-

Cell Plating: Seed the HEK293-GRE reporter cells into 96-well plates at a density of 20,000-40,000 cells/well and incubate for 18-24 hours.[11][12]

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Include a vehicle control (e.g., 0.1% ethanol or DMSO) and a positive control (e.g., dexamethasone).[13]

-

Treatment: Remove the culture medium and add the prepared compound dilutions to the cells.

-

Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2 to allow for receptor activation and luciferase expression.[11][13]

-

Lysis: Aspirate the medium and add a passive lysis buffer to each well.

-

Luminescence Reading: Use a dual-luciferase assay system. Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity. Then, add the Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.[13]

-

Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Plot the normalized relative light units (RLU) against the log of the this compound concentration to determine the EC50 value.

-

Protocol: Cytokine Release Inhibition Assay

This assay measures the ability of this compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent.

-

Objective: To quantify the inhibitory effect of this compound on cytokine production.

-

Cell Model: Human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).

-

Methodology:

-

Cell Seeding: Plate PBMCs or macrophages in a 24-well or 96-well plate at a suitable density.[5]

-

Pre-treatment: Add varying concentrations of this compound to the wells and incubate for 1-2 hours. This allows the drug to enter the cells and begin its genomic action.

-

Stimulation: Add an inflammatory stimulus, typically Lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL, to all wells except the negative control.[5]

-

Incubation: Incubate the plate for 24 hours to allow for cytokine production and release into the supernatant.[5][14]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of target cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.[14]

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each this compound concentration compared to the LPS-stimulated control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoids promote CCL20 expression in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immune Cell Profiling of Atopic Dermatitis Patients Before and After Treatment with this compound Cream Wet-Wrap Therapy by Single-Cell Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immune Cell Profiling of Atopic Dermatitis Patients Before and After Treatment with this compound Cream Wet-Wrap Therapy by Single-Cell Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Specific Activation of the Glucocorticoid Receptor and Modulation of Signal Transduction Pathways in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytokine inhibition by a novel steroid, mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Halometasone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Halometasone, a potent synthetic tri-halogenated corticosteroid. The data and protocols presented herein are intended to support research and development activities by providing essential information for formulation, analytical method development, and mechanistic studies.

Core Physicochemical Properties

This compound is a white to off-white solid, synthetic corticosteroid utilized in topical formulations for its anti-inflammatory, antiexudative, antiallergic, and antipruritic effects.[1] A thorough understanding of its physicochemical characteristics is fundamental for its application in research and pharmaceutical development.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters of this compound, compiled from various sources.

Table 1: Chemical Identity and Molecular Characteristics

| Property | Value | Source(s) |

| Chemical Name | (6α,11β,16α)-2-chloro-6,9-difluoro-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione | [2][3] |

| CAS Registry Number | 50629-82-8 | [3] |

| Molecular Formula | C₂₂H₂₇ClF₂O₅ | [3][4] |

| Molecular Weight | 444.9 g/mol | [4][5] |

| Monoisotopic Mass | 444.1515080 Da | [5][6] |

| Appearance | White to Off-White Solid | [7][8] |

Table 2: Physicochemical Parameters

| Property | Value | Source(s) |

| Melting Point | 220-222 °C (with decomposition) | [2][7] |

| Boiling Point (Predicted) | 600.5 ± 55.0 °C | [7][8] |

| Water Solubility | 0.0356 mg/mL | [6] |

| logP (Octanol-Water Partition Coefficient) | 2.4 (ALOGPS), 1.73 (Chemaxon), 2.6 (XLogP3) | [5][6] |

| pKa (Strongest Acidic) | 12.42 (Predicted) | [6] |

| pKa (Strongest Basic) | -3.3 (Predicted) | [6] |

| Topological Polar Surface Area | 94.8 Ų | [5][6] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [8][9] |

Table 3: Solubility in Organic Solvents

| Solvent | Solubility | Source(s) |

| Ethanol | ~20 mg/mL | [10][11] |

| DMSO | ~30 mg/mL | [10][11] |

| Dimethylformamide (DMF) | ~30 mg/mL | [10][11] |

| Acetone | Sparingly soluble | [7][9] |

| Methanol | Slightly soluble | [7][9] |

| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [10][11] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducing and verifying data. The following are generalized, standard protocols applicable to a compound like this compound.

Melting Point Determination (Capillary Method)

This method is a widely used technique for determining the melting point of a solid crystalline substance.[12][13]

Methodology:

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered.

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[14] The tube is tapped gently to compact the powder.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point.[13] For an accurate measurement, the temperature ramp is slowed to about 1-2 °C per minute when approaching the expected melting point.[14]

-

Data Recording: The temperature at which the substance first begins to liquefy is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. The recorded melting point is typically a range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[9][15]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent (e.g., distilled water, buffer of a specific pH).

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.[1][16]

-

Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. The saturated solution is then carefully separated from the solid by centrifugation or filtration, ensuring no solid particles are carried over.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Calibration: A calibration curve is generated using standard solutions of this compound of known concentrations to accurately quantify the solubility.

LogP Determination (HPLC Method)

The octanol-water partition coefficient (logP) can be estimated using reverse-phase HPLC, which is a faster alternative to the traditional shake-flask method.[11][17] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Methodology:

-

System Preparation: An HPLC system equipped with a C18 reverse-phase column is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: A series of reference compounds with well-established logP values are injected into the HPLC system. A calibration curve is constructed by plotting the logarithm of the retention factor (k') of these standards against their known logP values.[11]

-

Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.

-

Calculation: The retention time of this compound is measured, and its retention factor (k') is calculated. The logP of this compound is then interpolated from the calibration curve generated with the reference compounds.[17]

Visualizations

The following diagrams illustrate the chemical structure, a typical experimental workflow, and the primary signaling pathway of this compound.

Mechanism of Action

As a corticosteroid, this compound's primary mechanism of action involves its interaction with intracellular glucocorticoid receptors (GR).[6][7] Upon diffusing into the cell, this compound binds to the GR in the cytoplasm. This binding event causes a conformational change in the receptor, leading to the dissociation of chaperone proteins like heat shock protein 90 (HSP90).[18] The activated this compound-GR complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[3][10] This interaction modulates the transcription of target genes, leading to two main outcomes:

-

Transactivation: Upregulation of genes encoding anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2 and subsequently blocks the production of inflammatory mediators like prostaglandins and leukotrienes.[7]

-

Transrepression: Downregulation of genes that code for pro-inflammatory proteins, including cytokines (e.g., IL-1, TNF-α) and enzymes like COX-2.[6]

The cumulative effect of these genomic actions is a potent reduction in inflammation, immune response, and pruritus at the site of application.[5][19]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. mims.com [mims.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nano-lab.com.tr [nano-lab.com.tr]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. thinksrs.com [thinksrs.com]

- 15. diposit.ub.edu [diposit.ub.edu]

- 16. bioassaysys.com [bioassaysys.com]

- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy and Safety of this compound Cream to Treat Chronic Generalized Eczema and the Effects of this compound Cream on Serum Cortisol Levels - PMC [pmc.ncbi.nlm.nih.gov]

Halometasone: A Technical Guide on its Molecular Structure-Activity Relationship

Executive Summary: This document provides an in-depth technical analysis of Halometasone, a potent synthetic tri-halogenated corticosteroid.[1] It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the relationship between this compound's distinct molecular structure and its significant anti-inflammatory and glucocorticoid activities. The guide covers its mechanism of action through the glucocorticoid receptor pathway, presents quantitative efficacy data from clinical studies, outlines key experimental methodologies, and provides detailed visualizations of signaling pathways and structure-activity relationships.

Introduction

This compound is a high-potency topical corticosteroid used extensively in dermatology for the management of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as eczema and psoriasis.[1][2][3] As a synthetic corticosteroid, it possesses pronounced anti-inflammatory, antiexudative, antiallergic, and antipruritic properties.[1] Its therapeutic efficacy is intrinsically linked to its unique tri-halogenated pregnane steroid structure. The specific substitutions on the steroid nucleus, including chlorine and fluorine atoms, are critical for its high affinity for the glucocorticoid receptor (GR) and its overall potency.[4] This guide will dissect these structural features to elucidate their role in the molecule's pharmacological activity.

Molecular Structure and Chemical Properties

This compound is chemically designated as (6α,11β,16α)-2-Chloro-6,9-difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione.[5] Its molecular formula is C22H27ClF2O5, with a molar mass of 444.90 g·mol−1.[1][5]

Key Structural Features:

-

Steroid Backbone: A pregnane core with a double bond between C1 and C2 (Δ¹) and C4 and C5 (Δ⁴), characteristic of many potent corticosteroids.

-

Halogenation: It is tri-halogenated with a chlorine atom at the C2 position and fluorine atoms at the C6α and C9α positions.

-

Hydroxylation: Possesses hydroxyl groups at C11β, C17α, and C21, which are crucial for receptor binding and activity.

-

Methylation: A methyl group at the C16α position enhances anti-inflammatory potency while minimizing mineralocorticoid side effects.

Mechanism of Action: The Glucocorticoid Receptor Pathway

This compound exerts its effects by binding to intracellular glucocorticoid receptors (GR), which are present in the cytoplasm of nearly all human cells.[2][6] This interaction initiates a cascade of molecular events that ultimately modulate the transcription of genes involved in inflammatory and immune responses.[2]

Upon entering the cell, this compound binds to the GR, which is typically complexed with heat shock proteins (HSPs). This binding event causes the dissociation of the HSPs and activates the this compound-GR complex. The activated complex then translocates into the cell nucleus.[6] Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[2] This binding can lead to two primary outcomes:

-

Transactivation: The GR complex directly upregulates the transcription of anti-inflammatory genes. A key example is the increased expression of Lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[6]

-

Transrepression: The GR complex inhibits the activity of other transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes. This leads to a reduction in the production of cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, adhesion molecules, and inflammatory enzymes like COX-2.[2][6]

Furthermore, this compound has been shown to reduce the expression of serum leukotriene B4 (LTB4) and thymic stromal lymphopoietin (TSLP), both of which are implicated in the pathogenesis of inflammatory skin diseases.[7]

Structure-Activity Relationship (SAR) of this compound

The high potency of this compound is not due to a single structural feature but rather the synergistic effect of multiple modifications to the foundational steroid nucleus. The combination of its halogenation pattern, the C1,2 double bond, and the free 11β-hydroxyl group significantly enhances its affinity for the glucocorticoid receptor and its therapeutic potency.[4]

-

C2-Chloro Group: The introduction of a chlorine atom at C2 is a distinguishing feature that contributes to the molecule's overall lipophilicity and potency.

-

C6α-Fluoro Group: Fluorination at the 6α position is known to significantly increase glucocorticoid activity. It also serves to reduce the salt-retaining (mineralocorticoid) properties that are enhanced by the C9α-fluoro group.[8]

-

C9α-Fluoro Group: This modification is a classic strategy to boost both glucocorticoid and mineralocorticoid activity, likely through an electron-withdrawing effect on the nearby C11β-hydroxyl group, which enhances its hydrogen bonding capability with the receptor.[8]

-

C11β-Hydroxyl Group: This group is absolutely essential for binding to the glucocorticoid receptor and for conferring glucocorticoid activity.

-

C16α-Methyl Group: The addition of a methyl group at the 16α position further separates glucocorticoid and mineralocorticoid effects, enhancing anti-inflammatory action while minimizing the risk of sodium and water retention.

-

C17α and C21-Hydroxyl Groups: These hydroxyl groups are critical for activity. The introduction of hydroxyl groups at these positions generally leads to an increase in binding affinity and a decrease in lipophilicity, which can be advantageous for topical formulations.[9]

-

Δ¹ Double Bond: The double bond between C1 and C2 flattens the A-ring of the steroid, which is known to improve glucocorticoid receptor binding and potency.

Pharmacological Activity and Efficacy Data

While specific receptor binding affinity data for this compound is not widely published, its classification as a potent (Group III) corticosteroid is well-established through extensive clinical trials.[1][4] Its efficacy has been demonstrated to be superior or comparable to other potent steroids in the treatment of various dermatoses.

Table 1: Comparative Clinical Efficacy of this compound (0.05%) in Eczematous Dermatoses

| Condition | Comparator Drug(s) | This compound 'Good' to 'Very Good' Result Rate | Key Findings | Reference(s) |

| Acute Eczematous Dermatoses | Betamethasone dipropionate (Diproderm, Diprosone), Halcinonide | 89.7% | This compound was significantly more effective than betamethasone formulations and marginally superior to Halciderm. | [10] |

| Dermatitis | 0.05% Betamethasone cream | Not specified | This compound cream was demonstrated to be more effective than betamethasone cream. | [1] |

| Chronic Generalized Eczema | Dose-dependent study (15g, 20g, 30g daily) | Up to 82.4% effectiveness rate (at 20g/day) | Highly effective, though high doses (≥20g/day) may temporarily reduce endogenous cortisol production. | [11][12] |

Table 2: Efficacy of this compound (0.05%) in Chronic Psoriasis

| Condition | Treatment Regimen | Outcome Metric | Result | Reference(s) |

| Chronic Psoriasis Vulgaris | Cream by day, Ointment (occlusive) at night | 'Good' to 'Very Good' Results | 93.1% | [3] |

| Psoriasis Vulgaris | Ointment vs. Fluocortolone ointment | 'Good' to 'Very Good' Results | 56.4% | This compound showed a higher success rate than the fluocortolone comparator (45.4%). |

| Psoriasis (Long-term use) | Ointment twice daily (38-103 days) | 'Good' to 'Very Good' Results | 73% | Treatment was well-tolerated with no evidence of skin atrophy or systemic effects. |

Key Experimental Methodologies

The evaluation of a corticosteroid's structure-activity relationship relies on a variety of in vitro and in vivo assays. A foundational in vitro experiment is the competitive glucocorticoid receptor binding assay, which quantifies the affinity of a compound for the GR.

Protocol 1: Competitive Glucocorticoid Receptor Binding Assay (Generalized)

This protocol is a generalized representation based on methodologies described for assessing steroid binding affinity.[9]

Objective: To determine the relative binding affinity (RBA) of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cytosolic extract from cultured human keratinocytes (or other GR-rich cells).

-

Radiolabeled ligand: [³H]-Dexamethasone.

-

Unlabeled competitor: this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with molybdate and dithiothreitol).

-

Dextran-coated charcoal suspension.

-

Scintillation cocktail and vials.

Methodology:

-

Preparation: Prepare serial dilutions of unlabeled this compound.

-

Incubation: In assay tubes, incubate a fixed amount of cytosolic extract with a constant, saturating concentration of [³H]-Dexamethasone and varying concentrations of unlabeled this compound. A control tube contains no unlabeled competitor.

-

Equilibrium: Allow the mixture to incubate at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: Add a cold dextran-coated charcoal suspension to each tube. The charcoal binds the free, unbound [³H]-Dexamethasone.

-

Centrifugation: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the [³H]-Dexamethasone that is bound to the GR.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor (this compound) concentration. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the specific binding of [³H]-Dexamethasone. The relative binding affinity can then be calculated relative to a standard like dexamethasone.

Conclusion

The molecular structure of this compound is a prime example of rational drug design in the field of corticosteroids. Its high therapeutic potency is a direct result of specific, synergistic modifications to the steroid nucleus. The strategic placement of chlorine and fluorine atoms, particularly at C2, C6α, and C9α, combined with the essential 11β-hydroxyl group and the A-ring's Δ¹ double bond, creates a molecule with high affinity for the glucocorticoid receptor. This strong receptor interaction effectively modulates gene expression to produce potent anti-inflammatory and immunosuppressive effects. The addition of a 16α-methyl group further refines its activity profile by minimizing undesirable mineralocorticoid side effects. This detailed understanding of this compound's structure-activity relationship underscores the chemical principles that govern the efficacy and safety of modern topical corticosteroids.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound cream by day and this compound ointment at night for the treatment of patients with chronic psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound 0.05% Cream in Eczematous Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C22H27ClF2O5 | CID 9846332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview of international clinical trials with this compound cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and Safety of this compound Cream to Treat Chronic Generalized Eczema and the Effects of this compound Cream on Serum Cortisol Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and Safety of this compound Cream to Treat Chronic Generalized Eczema and the Effects of this compound Cream on Serum Cortisol Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Inflammatory Properties of Halometasone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halometasone is a potent synthetic tri-halogenated corticosteroid with well-established anti-inflammatory, anti-exudative, anti-epidermoplastic, antiallergic, and antipruritic properties. Utilized primarily in topical formulations for the treatment of various dermatological conditions such as eczema and psoriasis, its efficacy stems from its ability to modulate the inflammatory cascade at multiple levels. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, focusing on its mechanism of action, supported by available quantitative data, and outlines the experimental protocols used to evaluate its therapeutic effects.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.

Upon penetrating the cell membrane, this compound binds to the cytosolic GR, inducing a conformational change. This activation facilitates the dissociation of chaperone proteins, including heat shock proteins (HSPs), and exposes the nuclear localization signal of the GR. The this compound-GR complex then translocates to the nucleus, where it modulates gene expression through two principal mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. A key example is the increased expression of Lipocortin-1 (Annexin A1) , a protein that inhibits phospholipase A2 (PLA2).

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . This interaction prevents them from binding to their respective DNA response elements, thereby downregulating the expression of pro-inflammatory genes.

This dual action on gene expression leads to a reduction in the synthesis of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and enzymes involved in the inflammatory process.

Key Anti-Inflammatory Effects and Signaling Pathway Modulation

Inhibition of Pro-Inflammatory Mediators

This compound effectively suppresses the production of key mediators of inflammation. This is achieved through the GR-mediated transrepression of genes encoding pro-inflammatory cytokines such as Interleukin-1β (IL-1β) , Interleukin-6 (IL-6) , and Tumor Necrosis Factor-alpha (TNF-α) . By inhibiting the transcription of these genes, this compound reduces the amplification of the inflammatory response.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, through GR activation, can interfere with this pathway by increasing the synthesis of IκBα, which enhances the sequestration of NF-κB in the cytoplasm, thereby preventing its pro-inflammatory actions.

Influence on the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are also involved in regulating inflammation. While direct quantitative data for this compound's effect on specific MAPK components is limited, glucocorticoids are known to modulate these pathways. For instance, they can induce the expression of Dual Specificity Phosphatase 1 (DUSP1), which can dephosphorylate and inactivate p38 MAPK, a key kinase in the inflammatory signaling cascade.

Quantitative Data on Anti-Inflammatory Efficacy

Clinical Efficacy in Eczematous Dermatoses

| Study Parameter | Efficacy Outcome | Reference |

| Eczema Area and Severity Index (EASI) Score Reduction | - 31.06% reduction at visit 2- 53.48% reduction at visit 3- 64.46% reduction at visit 4 | [1] |

| Investigator's Global Assessment (IGA) of Eczema Severity | - Significant reduction in severity (p<0.001) | [1] |

| Treatment Success Rate (Cure and Improvement) | - 91% | [1] |

| Overall Success Rate ('Good' to 'Very Good' Results) | - 89.7% in 333 patients | [2] |

Clinical Efficacy in Psoriasis

| Study Parameter | This compound Ointment (0.05%) | Comparative Ointment (0.25% fluocortolone + 0.25% fluocortolone caproate) | Reference |

| Success Rate ('Good' to 'Very Good' Results) | 56.4% | 45.4% | [3] |

| Cure Rate | 26.6% | 19.3% | [3] |

| Improvement of One Score at Day 10 | 48.9% (p=0.04) | 35.2% | [3] |

| Long-Term Efficacy ('Good' to 'Very Good' Results) | 73% in psoriasis patients | N/A | [4] |

Experimental Protocols

Detailed pre-clinical experimental protocols specific to this compound are not extensively published. However, the following are standard methodologies used to assess the anti-inflammatory properties of corticosteroids, which would be applicable to the investigation of this compound.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.

Methodology: A competitive binding assay is typically employed.

-

Preparation of Cytosol: Human keratinocytes or other relevant cells are cultured and harvested. A cytosolic fraction containing the GR is prepared by cell lysis and centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosolic preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation and Quantification: Bound and free radioligand are separated using a method such as dextran-coated charcoal. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Cytokine Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture and Stimulation: A suitable cell line (e.g., peripheral blood mononuclear cells, macrophages, or keratinocytes) is cultured. Inflammation is induced by stimulating the cells with an agent like lipopolysaccharide (LPS).

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Cytokine Measurement: After an incubation period, the cell culture supernatant is collected. The concentrations of cytokines (e.g., IL-1β, IL-6, TNF-α) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of cytokine production, is calculated.

NF-κB Reporter Assay

Objective: To assess the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Line: A cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element is used.

-

Stimulation and Treatment: Cells are stimulated with an NF-κB activator (e.g., TNF-α) in the presence or absence of different concentrations of this compound.

-

Luciferase Assay: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The reduction in luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.

Conclusion

This compound is a potent anti-inflammatory corticosteroid that exerts its effects through the modulation of the glucocorticoid receptor, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like NF-κB. This results in a broad inhibition of the inflammatory cascade. While detailed pre-clinical quantitative data on its molecular interactions are not extensively available, clinical studies robustly demonstrate its efficacy in treating inflammatory skin conditions. The experimental protocols outlined provide a framework for further investigation into the specific molecular pharmacology of this compound, which could further elucidate its therapeutic advantages.

References

- 1. EFFICACY AND SAFETY OF TOPICAL this compound IN ECZEMATOUS DERMATOSES IN INDIAN POPULATION: AN OPEN LABEL, NONCOMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of international clinical trials with this compound cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparative multicentre trial of this compound ointment and fluocortolone plus fluocortolone caproate ointment in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical evaluation on the long-term use of this compound ointment in chronic eczema and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Halometasone's Effect on Gene Expression in Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of Halometasone, a potent topical corticosteroid, with a specific focus on its impact on gene expression relevant to keratinocytes and inflammatory skin diseases. This compound is utilized for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties in conditions such as eczema and psoriasis.[1][2] Its therapeutic efficacy is rooted in its ability to modulate the transcription of a wide array of genes involved in inflammation and immune responses.[1]

Core Mechanism of Action: Glucocorticoid Receptor Signaling